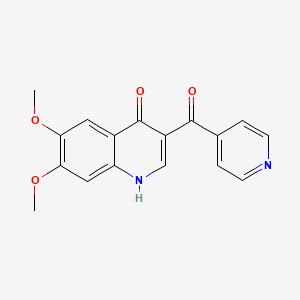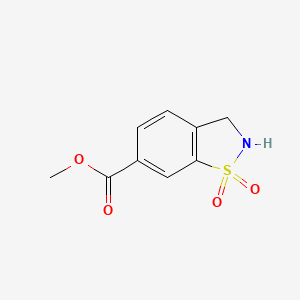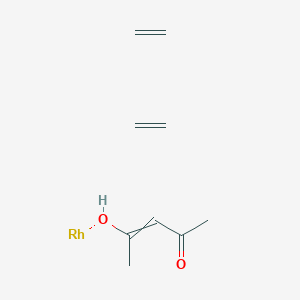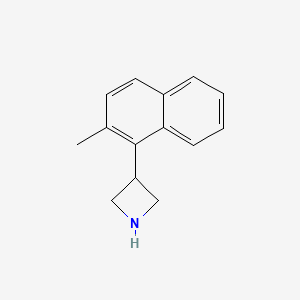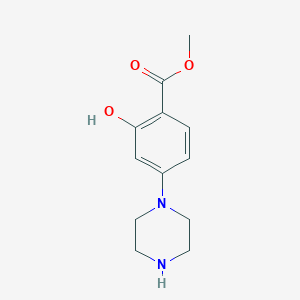
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a piperazine ring attached to the benzoate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate typically involves the esterification of 2-Hydroxy-4-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Keto-4-(1-piperazinyl)benzoate or 2-Carboxy-4-(1-piperazinyl)benzoate.
Reduction: Formation of Methyl 2-Hydroxy-4-(1-piperazinyl)benzyl alcohol.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-Hydroxy-3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with nitro groups that enhance its reactivity.
Methyl 2-[(4-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propoxy]phenyl)sulfanyl]benzoate: Contains additional functional groups that modify its chemical properties.
Uniqueness
Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring and hydroxyl group make it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
methyl 2-hydroxy-4-piperazin-1-ylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-17-12(16)10-3-2-9(8-11(10)15)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7H2,1H3 |
InChI-Schlüssel |
CPFHQAMGCGUYAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


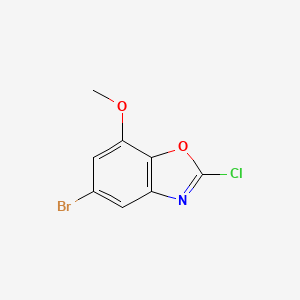
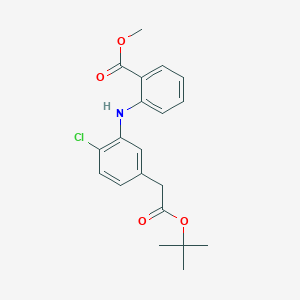
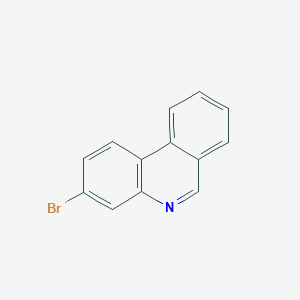
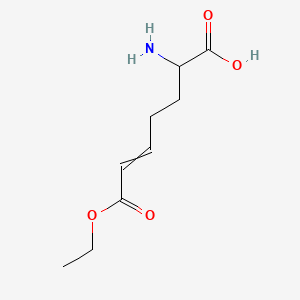
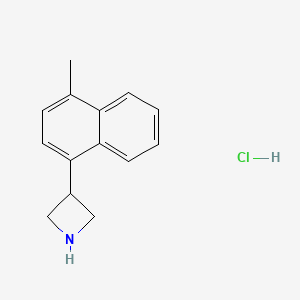

![4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15337347.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B15337354.png)


